molecular formula C8H15ClO2 B8137612 8-Chlorooctanoic acid

8-Chlorooctanoic acid

Cat. No.: B8137612
M. Wt: 178.65 g/mol
InChI Key: SCTRLHIAVHHIEJ-UHFFFAOYSA-N
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Description

. It is a colorless to white crystalline solid with a molecular weight of 178.66 g/mol. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Industrial Production Methods: In an industrial setting, the production of 8-chlorooctanoic acid may involve large-scale chlorination processes using continuous reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Common Reagents and Conditions:

    Major Products Formed:

    • Oxidation: Formation of octanoic acid derivatives or ketones.

    • Reduction: Formation of octanol or other reduced derivatives.

    • Substitution: Formation of amides or esters.

    Comparison with Similar Compounds

    • 9-Chlorononanoic acid

    • 10-Chlorodecanoic acid

    • 11-Chloroundecanoic acid

    • 12-Chlorododecanoic acid

    This comprehensive overview provides a detailed understanding of 8-chlorooctanoic acid, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

    Properties

    IUPAC Name

    8-chlorooctanoic acid
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H15ClO2/c9-7-5-3-1-2-4-6-8(10)11/h1-7H2,(H,10,11)
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    SCTRLHIAVHHIEJ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C(CCCC(=O)O)CCCCl
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H15ClO2
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    178.65 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    1795-62-6
    Record name 8-chlorooctanoic acid
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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